Lipophilicity Modulation: Computed logP of 4-Methylphenyl vs. Unsubstituted Phenyl Analog
The 4-methyl substituent on the phenyl ring increases computed lipophilicity relative to the unsubstituted trans-2-phenylcyclopropanecarboxylic hydrazide. For the free base form, BOC Sciences reports an XLogP3 value of approximately 1.0 for the 4-methylphenyl compound versus 0.6 for the phenyl analog, a difference of +0.4 log units . This magnitude of lipophilicity shift is consistent with the established Hansch π value for a para-methyl substituent (+0.52) and is predicted to translate into approximately 2.5-fold higher membrane permeability based on the logP-permeability correlation [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.0 (free base; hydrochloride salt expected to have lower effective logP at physiological pH) |
| Comparator Or Baseline | trans-2-Phenylcyclopropanecarboxylic hydrazide (CAS 14561-40-1): XLogP3 ≈ 0.6 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (approximately 2.5-fold increase in predicted membrane permeability) |
| Conditions | Computed XLogP3 values from vendor technical datasheets (BOC Sciences); consistent with Hansch π = +0.52 for para-CH3 |
Why This Matters
The 0.4 log unit lipophilicity gain directly impacts membrane permeability predictions and may improve CNS penetration potential or cellular uptake in cell-based assays compared with the unsubstituted phenyl analog.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. (Standard reference for substituent π values.) View Source
